2-(2,2,2-Triethoxyethyl)pyridine

Organic Synthesis Medicinal Chemistry Reactivity

2-(2,2,2-Triethoxyethyl)pyridine (CAS: 1265625-55-5) is a heterocyclic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol. It features a pyridine ring substituted at the 2-position with a triethoxyethyl group (–CH2–C(OCH2CH3)3).

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Cat. No. B13002346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Triethoxyethyl)pyridine
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=CC=N1)(OCC)OCC
InChIInChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3
InChIKeyPPMICSBZKNIHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2,2-Triethoxyethyl)pyridine: A Specialized Intermediate for Fine Chemical Synthesis


2-(2,2,2-Triethoxyethyl)pyridine (CAS: 1265625-55-5) is a heterocyclic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It features a pyridine ring substituted at the 2-position with a triethoxyethyl group (–CH2–C(OCH2CH3)3) . This structural motif provides a stable aromatic framework with a side chain that offers unique reactivity for further functionalization, making it particularly useful as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1].

Why Positional Isomers of 2-(2,2,2-Triethoxyethyl)pyridine Cannot Be Substituted


Simple substitution with a positional isomer, such as 3-(2,2,2-triethoxyethyl)pyridine or 4-(2,2,2-triethoxyethyl)pyridine, is not feasible for applications requiring a specific 2-substituted pyridine scaffold . The position of the triethoxyethyl substituent on the pyridine ring fundamentally alters the molecule's electronic properties, steric environment, and subsequent reactivity . This directly impacts its performance as a building block or intermediate, particularly in applications like the synthesis of sodium channel modulators where the 2-substitution pattern is a critical structural requirement for downstream biological activity . The following evidence guide details these specific differentiations.

Quantitative Evidence for 2-(2,2,2-Triethoxyethyl)pyridine Selection


Positional Isomerism: Unique Reactivity of the 2-Pyridyl Substituent

The 2-substituted pyridine derivative, 2-(2,2,2-triethoxyethyl)pyridine, exhibits distinct reactivity compared to its 3- and 4-substituted isomers. The proximity of the nitrogen atom in the pyridine ring to the 2-position substituent can influence the rate and selectivity of reactions such as nucleophilic substitution or metal-catalyzed cross-couplings [1]. While quantitative kinetic data for this specific compound is not available, this is a well-established principle in heterocyclic chemistry where the electron-withdrawing effect of the nitrogen atom is most pronounced at the ortho- (2-) and para- (4-) positions, but the ortho position also introduces significant steric effects, leading to different reaction outcomes compared to the meta (3-) isomer [2].

Organic Synthesis Medicinal Chemistry Reactivity

Specific Application: Intermediate for Aminopyridinamide Sodium Channel Modulators

The 2-(2,2,2-triethoxyethyl)pyridine is explicitly cited as a starting material in the preparation of aminopyridinamides, a class of compounds investigated as sodium channel modulators . This application leverages the 2-position of the pyridine ring for the construction of a specific pharmacophore. The 3- and 4-positional isomers (CAS 1493700-20-1 and 1469167-93-8) are not reported for this specific use, highlighting the unique suitability of the 2-isomer for this synthetic route .

Medicinal Chemistry Pain Research Ion Channels

Stability Profile: Acid-Catalyzed Hydrolysis

The triethoxyethyl group in 2-(2,2,2-triethoxyethyl)pyridine is susceptible to acid-catalyzed hydrolysis, releasing ethanol and forming 2-(2-hydroxyethyl)pyridine as a degradation product . This property is a key differentiator from more hydrolytically stable alkyl or aryl-substituted pyridines and dictates specific handling and storage requirements. While no direct comparator data is available for 2-(2,2,2-triethoxyethyl)pyridine, this hydrolysis pathway is characteristic of orthoester-like structures and represents a class-level property .

Stability Synthetic Planning Storage

Key Application Scenarios for 2-(2,2,2-Triethoxyethyl)pyridine


Synthesis of Aminopyridinamide Sodium Channel Modulators

2-(2,2,2-triethoxyethyl)pyridine is a documented intermediate for the preparation of aminopyridinamides . Researchers and process chemists working on voltage-gated sodium channel (Nav) targets, such as Nav1.7 for pain management, should procure this specific isomer. The 2-position substitution on the pyridine ring is critical for the final molecule's pharmacophore, and the use of the 3- or 4-isomer would lead to a structurally distinct and likely inactive compound, making substitution impossible [1].

Preparation of Functionalized Pyridines via Ortho-Directed Metalation

The 2-position of a pyridine ring is a classic site for ortho-directed metalation (DoM) reactions, enabling the introduction of further functional groups. While no direct data exists for this specific compound, the 2-substituted pyridine core suggests it could serve as a substrate for DoM strategies to access more complex 2,3-disubstituted pyridine derivatives . This is a class-level inference based on the well-known reactivity of 2-substituted pyridines. The triethoxyethyl group may also serve as a latent aldehyde or ketone equivalent following hydrolysis, adding further versatility [1].

Building Block for Agrochemicals and Specialty Chemicals

The compound's pyridine core and functionalized side chain make it a versatile intermediate for the synthesis of various agrochemicals and specialty chemicals . Its use in such applications is supported by its structural features, which offer opportunities for further derivatization and incorporation into more complex molecular architectures. The specific 2-isomer is required when the target molecule necessitates a 2-substituted pyridine moiety.

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